molecular formula C20H17ClN2O2 B14992355 N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide

N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B14992355
M. Wt: 352.8 g/mol
InChI Key: DJZUUWAJQPVFBQ-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a chloro group, a methoxy group, and a pyridinyl group attached to a benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzoic acid, benzylamine, and 2-aminopyridine.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the carboxylic acid group of 3-chloro-4-methoxybenzoic acid and the amine group of benzylamine and 2-aminopyridine. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and benzyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chloro group.

    Oxidation: Products may include oxidized forms of the methoxy or benzyl groups.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It serves as a tool compound for investigating biological pathways and molecular targets.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, such as dopamine or serotonin receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, leading to therapeutic effects.

    Signal Transduction: It can influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

N-benzyl-3-chloro-4-methoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    N-benzyl-3-methoxy-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which may affect its biological activity and chemical reactivity.

    N-benzyl-3-chloro-N-(pyridin-2-yl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide: Lacks the chloro group and has a different substitution pattern, potentially altering its properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-benzyl-3-chloro-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-11-10-16(13-17(18)21)20(24)23(19-9-5-6-12-22-19)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3

InChI Key

DJZUUWAJQPVFBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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